6-Chloro-2-cyclopropyl-5-fluoropyrimidin-4-amine
Description
6-Chloro-2-cyclopropyl-5-fluoropyrimidin-4-amine is a pyrimidine derivative characterized by a six-membered aromatic ring containing two nitrogen atoms. Its substituents include:
- Chlorine at position 6,
- Cyclopropyl at position 2,
- Fluorine at position 5,
- Amino group at position 4.
The compound’s structural features confer unique electronic and steric properties. The electron-withdrawing chlorine and fluorine enhance the ring’s electrophilicity, facilitating nucleophilic substitution reactions. Pyrimidine derivatives are widely explored in medicinal chemistry due to their roles as kinase inhibitors, antiviral agents, and building blocks for drug design .
Properties
IUPAC Name |
6-chloro-2-cyclopropyl-5-fluoropyrimidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClFN3/c8-5-4(9)6(10)12-7(11-5)3-1-2-3/h3H,1-2H2,(H2,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXYSFBRZZUPNNY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NC(=C(C(=N2)Cl)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClFN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601229271 | |
| Record name | 4-Pyrimidinamine, 6-chloro-2-cyclopropyl-5-fluoro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601229271 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1311275-34-9 | |
| Record name | 4-Pyrimidinamine, 6-chloro-2-cyclopropyl-5-fluoro- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1311275-34-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Pyrimidinamine, 6-chloro-2-cyclopropyl-5-fluoro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601229271 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-2-cyclopropyl-5-fluoropyrimidin-4-amine typically involves the reaction of 2-chloro-5-fluoropyrimidine with cyclopropylamine. The reaction is carried out in the presence of a base such as potassium carbonate (K₂CO₃) to facilitate the C-N bond formation . The reaction conditions often include heating the mixture to a specific temperature to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
6-Chloro-2-cyclopropyl-5-fluoropyrimidin-4-amine can undergo various types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The compound can participate in redox reactions under appropriate conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often in the presence of a base like potassium carbonate.
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction, respectively.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield various aminopyrimidine derivatives .
Scientific Research Applications
6-Chloro-2-cyclopropyl-5-fluoropyrimidin-4-amine has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of biologically active molecules, including potential anticancer agents.
Materials Science: The compound can be used in the development of new materials with specific electronic or optical properties.
Biological Research: It serves as a tool for studying various biochemical pathways and molecular interactions.
Mechanism of Action
The mechanism of action of 6-Chloro-2-cyclopropyl-5-fluoropyrimidin-4-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various cellular pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Comparison
Key structural analogs and their substituents are summarized below:
*Calculated using atomic masses from PubChem .
Physicochemical Properties
- Solubility : The cyclopropyl and halogen substituents in this compound reduce water solubility compared to simpler analogs like 6-Chloropyrimidin-4-amine. The fluorine atom may slightly improve solubility in polar organic solvents .
- Lipophilicity : The cyclopropyl group increases logP compared to derivatives with smaller substituents (e.g., methyl or hydrogen).
- Electronic Effects : Fluorine and chlorine create an electron-deficient ring, enhancing reactivity toward nucleophilic aromatic substitution. This contrasts with 6-Chloro-5-(difluoromethyl)pyrimidin-4-amine, where the difluoromethyl group further amplifies electron withdrawal .
Biological Activity
Overview
6-Chloro-2-cyclopropyl-5-fluoropyrimidin-4-amine is a pyrimidine derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound is characterized by its structural features, which include a chlorine atom at the 6-position and a fluorine atom at the 5-position of the pyrimidine ring, along with a cyclopropyl group at the 2-position. These modifications are believed to influence its biological interactions and therapeutic potential.
- Molecular Formula : C₈H₈ClF₃N₄
- Molecular Weight : 222.63 g/mol
- CAS Number : 1311275-34-9
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. Preliminary studies suggest that this compound may inhibit specific enzymes or receptors involved in disease pathways, potentially leading to therapeutic effects.
Antiviral Activity
Research has indicated that pyrimidine derivatives, including this compound, exhibit antiviral properties. A study examining similar compounds demonstrated significant activity against HIV, with some derivatives showing potency in the picomolar range against wild-type and mutant strains of the virus . This suggests that this compound could be a candidate for further investigation in antiviral drug development.
Anticancer Activity
The compound has also been evaluated for its anticancer properties. In vitro studies have shown that similar pyrimidine analogs can exert antiproliferative effects on various cancer cell lines. For instance, compounds with structural similarities displayed significant inhibition of HeLa cells at concentrations lower than 10 μM . The mechanism is believed to involve DNA alkylation, leading to cell cycle arrest and apoptosis.
Structure-Activity Relationship (SAR)
The presence of halogen substituents (chlorine and fluorine) in the structure of this compound is critical for enhancing its biological activity. Studies have shown that increasing chlorine content correlates with improved antiproliferative effects, highlighting the importance of these functional groups in modulating activity against cancer cells .
Case Studies
- HIV Inhibition : A study on related pyrimidine derivatives demonstrated that certain substitutions significantly increased their effectiveness against HIV reverse transcriptase. The findings suggest that this compound may possess similar inhibitory capabilities due to its structural characteristics .
- Anticancer Efficacy : Another investigation focused on the antiproliferative effects of various pyrimidine compounds on cancer cell lines revealed that modifications at the C3 position could lead to enhanced activity. This supports further exploration into this compound as a potential anticancer agent .
Data Table: Biological Activity Summary
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 6-chloro-2-cyclopropyl-5-fluoropyrimidin-4-amine, and how can reaction conditions influence yield?
- Methodology : The compound is typically synthesized via nucleophilic substitution reactions. For example, chloro and fluoro substituents on pyrimidine rings are introduced using halogenation agents under controlled temperatures (e.g., 60–80°C). Cyclopropylamine is reacted with the halogenated pyrimidine intermediate in the presence of a base like KCO to facilitate substitution .
- Key considerations : Monitor reaction progress via thin-layer chromatography (TLC) and optimize solvent systems (e.g., DMF or acetonitrile) to enhance regioselectivity. Purification is achieved via column chromatography using silica gel and ethyl acetate/hexane gradients.
Q. How can researchers confirm the molecular conformation and crystal structure of this compound?
- Methodology : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. For instance, similar pyrimidine derivatives (e.g., 2-chloro-5-fluoro-6-methyl-N-o-tolyl-pyrimidin-4-amine) were characterized at 293 K with a mean C–C bond length of 0.003 Å and R factor = 0.034 .
- Complementary techniques : Use H/C NMR to verify substituent positions (e.g., cyclopropyl protons appear as multiplet signals at δ 0.5–1.5 ppm) and FT-IR to confirm amine N–H stretches (~3300 cm) .
Q. What solvents and storage conditions are recommended for this compound?
- Methodology : The compound is soluble in DMSO (>10 mg/mL) and ethanol. Store at –20°C in airtight containers under inert gas (N or Ar) to prevent hydrolysis of the chloro and fluoro groups .
- Quality control : Verify purity (>98%) via HPLC (C18 column, acetonitrile/water mobile phase) and reference Certificate of Analysis (COA) data .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectral data (e.g., NMR vs. XRD) for this compound?
- Methodology : Cross-validate data using complementary techniques. For example:
- Compare experimental XRD bond angles with computational models (DFT calculations at B3LYP/6-31G* level).
- Analyze F NMR to confirm fluorine position, as discrepancies may arise from dynamic effects in solution vs. solid state .
Q. What strategies optimize regioselectivity in introducing the cyclopropyl group to the pyrimidine core?
- Methodology : Use directing groups or transition-metal catalysts. For example:
- Employ Pd-catalyzed C–N coupling to attach cyclopropylamine to the 2-position of 4,5-dihalopyrimidine.
- Adjust solvent polarity (e.g., switch from DMF to THF) to favor nucleophilic attack at the less hindered site .
Q. How can researchers explore the biological activity of this compound given limited published data?
- Methodology : Start with in silico screening:
Perform molecular docking against target proteins (e.g., kinases or viral proteases) using AutoDock Vina.
Compare with active analogs (e.g., 5-fluoro-6-methylpyrimidines with demonstrated anticancer activity) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
